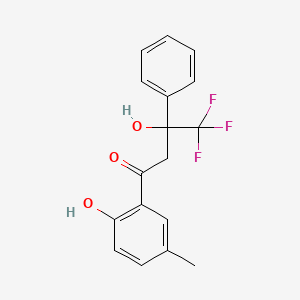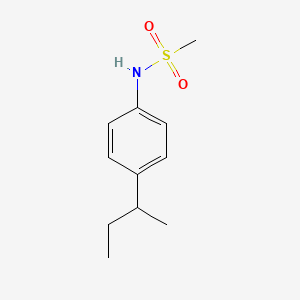
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone, also known as TFHB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
作用机制
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone exerts its anti-cancer effects by targeting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. This compound also activates the caspase cascade, which leads to apoptosis in cancer cells. Additionally, this compound has been found to downregulate the expression of various genes and proteins involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, further studies are needed to determine the optimal dosage and administration route for this compound. This compound has also been found to exhibit anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone is its relatively simple synthesis method, which makes it easily accessible for laboratory research. Additionally, this compound has been found to exhibit potent anti-cancer properties, particularly against breast cancer cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several potential future directions for research on 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its anti-cancer effects. Another potential direction is the investigation of this compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
合成方法
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4,4,4-trifluoro-1,3-diketone in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then subjected to a Friedel-Crafts reaction with phenylmagnesium bromide to obtain this compound.
科学研究应用
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone has been found to exhibit potential anti-cancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in breast cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. This compound has also been found to inhibit the growth and migration of cancer cells by downregulating the expression of various genes and proteins involved in cancer progression.
属性
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-11-7-8-14(21)13(9-11)15(22)10-16(23,17(18,19)20)12-5-3-2-4-6-12/h2-9,21,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZSNLHGOIOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008010.png)
![propyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5008017.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008021.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)

![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)

![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5008074.png)
![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)